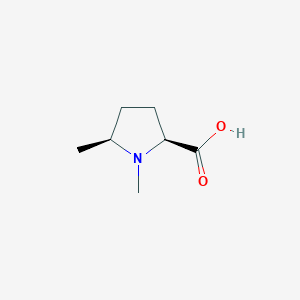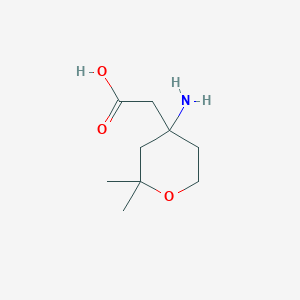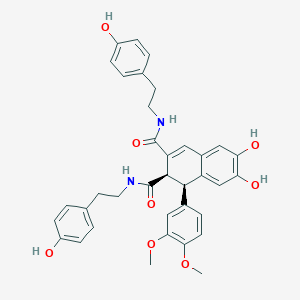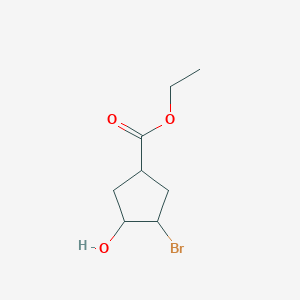![molecular formula C13H22F2N2O2 B13059983 tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is a fluorinated compound with the molecular formula C13H22F2N2O2 and a molecular weight of 276.32 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspirodecane core with two fluorine atoms and a tert-butyl ester group. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it valuable in various research and industrial applications.
Métodos De Preparación
The synthesis of tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced using standard reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group would yield 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylic acid .
Aplicaciones Científicas De Investigación
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures. Its unique reactivity due to the presence of fluorine atoms makes it valuable in developing new synthetic methodologies.
Biology: The compound’s fluorinated structure can be used to study the effects of fluorine substitution on biological activity. It may serve as a probe in biochemical assays to understand enzyme-substrate interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. This compound could be investigated for its activity against various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to unique biological activities .
Comparación Con Compuestos Similares
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: This compound has an oxygen atom in place of one of the nitrogen atoms in the spirocyclic core.
tert-Butyl 4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate: This compound has only one fluorine atom instead of two.
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: This compound lacks the fluorine atoms and has a different substitution pattern on the spirocyclic core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H22F2N2O2 |
|---|---|
Peso molecular |
276.32 g/mol |
Nombre IUPAC |
tert-butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-5-12(6-9-17)13(14,15)4-7-16-12/h16H,4-9H2,1-3H3 |
Clave InChI |
QLFVPJSRZDMIMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCN2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)


![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)

![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)


![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)

